molecular formula C16H28Na2O7S B089000 Disodium 4-dodecyl 2-sulphonatosuccinate CAS No. 13192-12-6

Disodium 4-dodecyl 2-sulphonatosuccinate

Cat. No.: B089000
CAS No.: 13192-12-6
M. Wt: 410.4 g/mol
InChI Key: YGAXLGGEEQLLKV-UHFFFAOYSA-L
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium 4-dodecyl 2-sulphonatosuccinate is synthesized through a two-step process involving esterification and sulfonation reactions. In the esterification step, lauryl alcohol reacts with maleic anhydride to form lauryl maleate. This intermediate then undergoes sulfonation with sodium bisulfite to produce disodium 4-lauryl sulfosuccinate .

Industrial Production Methods: The industrial production of disodium 4-lauryl sulfosuccinate follows the same synthetic route but is optimized for large-scale manufacturing. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The process involves the use of reactors designed to handle the exothermic nature of the reactions and to maintain the required temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions: Disodium 4-dodecyl 2-sulphonatosuccinate primarily undergoes substitution reactions due to the presence of its sulfonate group. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions typically involve nucleophiles such as hydroxide ions or amines.

    Hydrolysis Reactions: These reactions occur in the presence of strong acids or bases, leading to the breakdown of the ester linkage.

Major Products: The major products formed from these reactions include lauryl alcohol and maleic acid derivatives, depending on the specific reaction conditions .

Scientific Research Applications

Disodium 4-dodecyl 2-sulphonatosuccinate has a wide range of applications in scientific research:

Mechanism of Action

Disodium 4-dodecyl 2-sulphonatosuccinate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better wetting and spreading. This action is due to its amphiphilic nature, with the hydrophobic lauryl chain interacting with non-polar substances and the hydrophilic sulfonate group interacting with water. This dual interaction facilitates the emulsification and dispersion of oils and other hydrophobic substances .

Comparison with Similar Compounds

  • Disodium cetearyl sulfosuccinate
  • Disodium cocosulfosuccinate
  • Disodium isodecyl sulfosuccinate

Comparison: Disodium 4-dodecyl 2-sulphonatosuccinate is unique in its balance of mildness and foaming ability. While other sulfosuccinates like disodium cetearyl sulfosuccinate and disodium cocosulfosuccinate also offer mildness, they may not provide the same level of foaming. Disodium isodecyl sulfosuccinate, on the other hand, is more hydrophobic and may not be as effective in aqueous formulations .

Properties

IUPAC Name

disodium;4-dodecoxy-4-oxo-2-sulfonatobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O7S.2Na/c1-2-3-4-5-6-7-8-9-10-11-12-23-15(17)13-14(16(18)19)24(20,21)22;;/h14H,2-13H2,1H3,(H,18,19)(H,20,21,22);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGAXLGGEEQLLKV-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CC(C(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28Na2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13192-12-6
Record name Disodium 4-lauryl sulfosuccinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013192126
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium 4-dodecyl 2-sulphonatosuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.848
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DISODIUM 4-LAURYL SULFOSUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4A027SCK0B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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